

# Friedel-Crafts acylation for 2',4'-Dichlorobutyrophenone synthesis

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## Compound of Interest

Compound Name: 2',4'-Dichlorobutyrophenone

Cat. No.: B1589926

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## Application Note: A-08B4

Topic: High-Yield Synthesis of **2',4'-Dichlorobutyrophenone** via Friedel-Crafts Acylation

For: Researchers, Scientists, and Drug Development Professionals

## Introduction and Significance

**2',4'-Dichlorobutyrophenone** is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure, featuring a butyrophenone core with two chlorine substituents, provides a versatile scaffold for building more complex molecules. The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, offering a robust and scalable method for the synthesis of aryl ketones like **2',4'-Dichlorobutyrophenone**.<sup>[1][2]</sup>

This document provides a comprehensive, field-tested protocol for the synthesis of **2',4'-Dichlorobutyrophenone**. It delves into the underlying reaction mechanism, offers a detailed step-by-step procedure, and outlines critical safety and handling precautions.

## Scientific Principles: The Friedel-Crafts Acylation Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway.<sup>[1]</sup> The core of this reaction is the generation of a highly reactive electrophile, the acylium ion, which then attacks

the electron-rich aromatic ring of 1,3-dichlorobenzene.

**Step 1: Generation of the Acylium Ion** The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ).<sup>[3][4][5]</sup> The  $\text{AlCl}_3$  coordinates with the chlorine atom of butyryl chloride, polarizing the carbonyl-chlorine bond. This complex then dissociates to form a resonance-stabilized acylium ion.<sup>[5][6][7]</sup> The anhydrous nature of the  $\text{AlCl}_3$  is critical; any moisture would hydrolyze the catalyst, rendering it inactive.<sup>[3][4]</sup>

**Step 2: Electrophilic Attack and Formation of the Sigma Complex** The acylium ion, a potent electrophile, is attacked by the  $\pi$ -electron system of the 1,3-dichlorobenzene ring. The two chlorine atoms on the ring are deactivating but act as ortho, para-directors. The acylation occurs predominantly at the 4-position (para to one chlorine and ortho to the other), which is the most sterically accessible and electronically favorable position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

**Step 3: Rearomatization** A weak base, such as the  $\text{AlCl}_4^-$  complex, abstracts a proton from the carbon bearing the newly added acyl group. This step restores the aromaticity of the ring and regenerates the  $\text{AlCl}_3$  catalyst, yielding the final product, **2',4'-Dichlorobutyrophenone**, and releasing HCl as a byproduct.<sup>[5]</sup> An important advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which prevents further acylation reactions.<sup>[8][9]</sup>

## Experimental Protocol

This protocol details the synthesis of **2',4'-Dichlorobutyrophenone** on a laboratory scale.

## Materials and Reagents

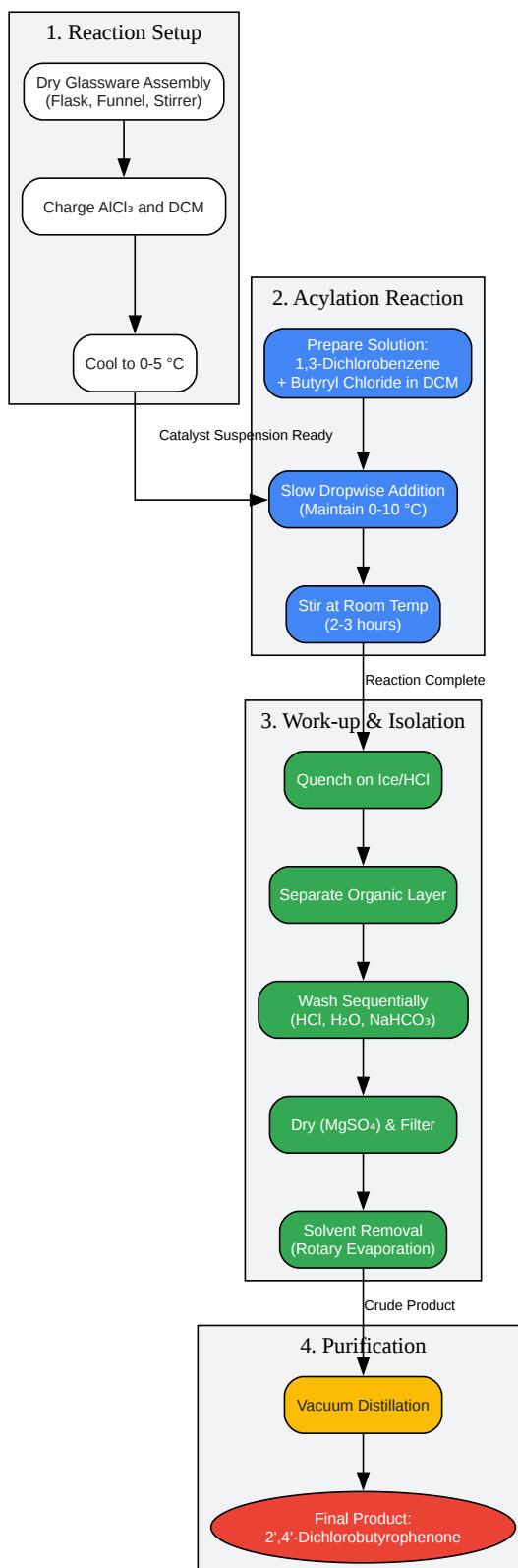
Reagent/Material	Molecular Formula	MW ( g/mol )	Amount	Molar Equiv.	Notes
1,3-Dichlorobenzene	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub>	147.00	73.5 g (55.7 mL)	1.0	Substrate
Butyryl Chloride	C <sub>4</sub> H <sub>5</sub> ClO	106.55	58.6 g (53.8 mL)	1.1	Acylating Agent
Anhydrous Aluminum Chloride	AlCl <sub>3</sub>	133.34	80.0 g	1.2	Catalyst
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	250 mL	-	Anhydrous Solvent
Hydrochloric Acid (HCl)	HCl	36.46	~150 mL (6M)	-	For Quenching
Deionized Water	H <sub>2</sub> O	18.02	As needed	-	For Washing
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	As needed	-	Drying Agent

## Step-by-Step Synthesis Procedure

- Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to capture evolved HCl gas. Ensure all glassware is oven-dried to remove any traces of moisture.
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with anhydrous aluminum chloride (80.0 g) and anhydrous dichloromethane (150 mL). Begin stirring to form a suspension.
- Cooling: Immerse the reaction flask in an ice-water bath and cool the suspension to 0-5 °C.

- Reagent Addition: In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (73.5 g) and butyryl chloride (58.6 g) in anhydrous dichloromethane (100 mL).
- Controlled Acylation: Add the solution from the dropping funnel to the stirred  $\text{AlCl}_3$  suspension dropwise over a period of 60-90 minutes. Maintain the internal reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction and minimize side-product formation. Vigorous evolution of HCl gas will be observed.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the progress by Thin Layer Chromatography (TLC) if desired.
- Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~300 g) and concentrated hydrochloric acid (~50 mL) in a large beaker with vigorous stirring. This highly exothermic step should be performed in a well-ventilated fume hood. The acid helps to dissolve the aluminum salts.
- Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).
- Aqueous Wash: Wash the organic layer sequentially with 6M HCl (2 x 100 mL), deionized water (2 x 100 mL), and finally with a saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
- Purification: The crude product is typically purified by vacuum distillation to yield **2',4'-Dichlorobutyrophenone** as a clear or pale yellow oil.

## Experimental Workflow Diagram

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